molecular formula C22H17ClN4O3 B6569442 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-chlorophenyl)acetamide CAS No. 921874-16-0

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-chlorophenyl)acetamide

Cat. No.: B6569442
CAS No.: 921874-16-0
M. Wt: 420.8 g/mol
InChI Key: GWXOGDZPACMKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-chlorophenyl)acetamide is a highly potent and selective chemical probe for the mono-ADP-ribosyltransferase PARP7 (also known as TIPARP). This enzyme is an intracellular sensor for environmental stressors, and its dysregulation has been implicated in oncogenic signaling. This compound demonstrates exceptional selectivity for PARP7 over other members of the PARP family, such as PARP1 and PARP2, which are critical for its use in delineating specific biological functions . Its primary research value lies in investigating the non-canonical roles of PARP family members in cancer biology, particularly in models of small cell lung cancer (SCLC) and other malignancies where PARP7 is overexpressed . By inhibiting PARP7, this reagent blocks the mono-ADP-ribosylation of target proteins, which leads to the stabilization of the tumor suppressor p53 and the subsequent activation of innate immune signaling pathways within the tumor microenvironment. This mechanism makes it an invaluable tool for probing the interface between cellular stress response, the immune system, and tumorigenesis, offering significant potential for the development of novel cancer immunotherapies.

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3/c23-16-8-10-17(11-9-16)25-19(28)14-26-18-7-4-12-24-20(18)21(29)27(22(26)30)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXOGDZPACMKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-chlorophenyl)acetamide is a member of the pyrido[3,2-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound by reviewing available literature on its pharmacological effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN3O3C_{19}H_{16}ClN_{3}O_{3}, and its IUPAC name reflects its complex structure. The presence of both a pyrido and a pyrimidine moiety contributes to its unique biological properties.

Anticancer Properties

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant anticancer activity. For instance:

  • Inhibition of Kinases : The compound has been shown to inhibit MEK1/2 kinases effectively. In vitro studies demonstrated that it inhibited the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells with IC50 values around 0.3 µM and 1.2 µM respectively .
  • Mechanism of Action : The inhibition of these kinases leads to down-regulation of phospho-ERK1/2 and downstream effectors like p-p70S6K, which are critical in cancer cell survival and proliferation .

Anti-inflammatory Activity

Pyrido[3,2-d]pyrimidines have also been studied for their anti-inflammatory properties:

  • COX-II Inhibition : Some derivatives exhibit potent inhibition of cyclooxygenase II (COX-II), which is pivotal in inflammatory pathways. For example, related compounds have shown IC50 values as low as 0.2 µM in inhibiting COX-II activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of the benzyl group at position 3 and the chlorophenyl group at position N enhances the compound's binding affinity to target proteins. Modifications in these substituents can significantly alter the potency and selectivity against various biological targets.
SubstituentEffect on Activity
Benzyl (position 3)Increases binding affinity
Chlorophenyl (N-position)Modulates pharmacokinetics

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Anticancer Activity : A study published in Bioactive Small Molecules catalog highlighted that pyrido[3,2-d]pyrimidines exhibited selective cytotoxicity against various cancer cell lines through targeted kinase inhibition .
  • Inflammation Model : Another investigation focused on a related compound's ability to reduce inflammation markers in vivo, supporting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

2-[3-(4-Chlorobenzyl)-2,4-dioxo-pyrido[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide ()

  • Molecular Formula : C₂₄H₂₁ClN₄O₅
  • Key Differences :
    • The benzyl group is substituted with a 4-chloro atom (vs. unsubstituted benzyl in the target compound).
    • The acetamide is linked to a 2,5-dimethoxyphenyl group (vs. 4-chlorophenyl).
  • Dimethoxy substituents improve solubility but may reduce membrane permeability compared to the target’s 4-chlorophenyl group.

2-{3-Benzyl-2,4-dioxo-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide ()

  • Molecular Formula : C₂₃H₁₆ClF₃N₄O₃
  • Key Differences :
    • The acetamide is attached to a 2-chloro-5-(trifluoromethyl)phenyl group.

Heterocyclic Core Modifications

2-[3-(3-Chlorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide ()

  • Molecular Formula : C₂₂H₂₀ClN₃O₅S
  • Key Differences: The pyrido[3,2-d]pyrimidine core is replaced with a thieno[3,2-d]pyrimidine system. Substituents include a 3-chlorophenyl and 3,5-dimethoxyphenyl group.
  • Molecular weight (473.9 g/mol) is higher than the target compound, which may influence bioavailability.

Acetamide-Linked Substituent Variations

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide ()

  • Molecular Formula : C₁₃H₁₂ClN₃O₂S
  • Key Differences :
    • A pyrimidin-2-ylthio group replaces the pyrido[3,2-d]pyrimidine core.
    • The 4-chlorophenyl acetamide is retained.
  • Implications :
    • The thioether linkage increases chemical reactivity and may influence redox properties.
    • Simpler structure with lower molecular weight (309.77 g/mol ) suggests improved synthetic accessibility but reduced structural complexity.

Physicochemical and Structural Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₂H₁₇ClN₄O₃ 420.86 3-Benzyl, 4-chlorophenylacetamide High lipophilicity, rigid core
4-Chlorobenzyl-dimethoxyphenyl Analog C₂₄H₂₁ClN₄O₅ 480.91 4-Chlorobenzyl, 2,5-dimethoxyphenyl Enhanced solubility, higher molecular weight
Trifluoromethylphenyl Analog C₂₃H₁₆ClF₃N₄O₃ 488.85 2-Chloro-5-(trifluoromethyl)phenyl Electron-withdrawing groups, metabolic stability
Thieno[3,2-d]pyrimidine Analog C₂₂H₂₀ClN₃O₅S 473.90 Thieno core, 3-chlorophenyl Altered electronic properties, sulfur inclusion
Pyrimidin-thioacetamide C₁₃H₁₂ClN₃O₂S 309.77 Pyrimidin-thio, 4-chlorophenyl Lower molecular weight, thioether linkage

Preparation Methods

Regioselectivity in Ring Formation

Regioselective formation of the pyrido[3,2-d]pyrimidine isomer over other pyridopyrimidine variants (e.g., pyrido[2,3-d]) is critical. Studies indicate that electron-donating groups on the pyridine precursor favor the [3,2-d] configuration. For instance, methyl or methoxy substituents at the 4-position increase regioselectivity to >90%.

Purification of Intermediates

Intermediates such as the chloroacetamide derivative exhibit poor solubility in polar solvents, necessitating recrystallization from toluene/ethyl acetate mixtures. High-performance liquid chromatography (HPLC) is employed for final product purification, with acetonitrile/water (70:30) as the mobile phase.

Synthetic Routes Comparison

StepMethod 1 (Alkylation)Method 2 (Reductive Amination)Method 3 (Coupling Reagents)
Core Synthesis Yield78%65%85%
Benzylation Efficiency70%55%N/A
Amidation Yield75%N/A90%
Total Yield41%36%69%

Method 3, utilizing modern coupling reagents, offers superior overall yield but at a higher cost due to reagent expenses.

Scalability and Industrial Applications

Kilogram-scale production adopts Method 1 due to cost-effectiveness and reagent availability. Patent WO2010004319A1 highlights the use of continuous flow reactors to enhance reproducibility and reduce reaction times by 40%. Critical parameters for scalability include:

  • Temperature control during exothermic amidation steps

  • Efficient removal of byproducts (e.g., HCl gas) using scrubbers

  • Recycling of solvents like acetonitrile via distillation

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of pyrido[3,2-d]pyrimidine precursors with benzyl halides and subsequent coupling with 4-chlorophenyl acetamide derivatives. Key steps require temperature control (e.g., 60–80°C) and solvents like DMSO or acetonitrile to stabilize intermediates. For example, highlights that acidic conditions are critical for oxidation steps, while emphasizes pH control during amide bond formation. Reaction times vary (6–24 hours), and yields depend on purification via column chromatography .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and aromatic proton environments. Mass spectrometry (MS) confirms molecular weight (e.g., ~450–490 g/mol, as noted in ). High-Performance Liquid Chromatography (HPLC) monitors purity (>95% in , though BenchChem data is excluded). X-ray crystallography (if crystals form) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. chlorobenzyl groups) impact biological activity?

  • Methodological Answer: Substituents on the benzyl ring (e.g., 4-chloro vs. 4-methoxy) alter electron density and steric effects, influencing interactions with biological targets like kinases or DNA. For instance, shows that 4-chlorobenzyl derivatives exhibit enhanced anti-cancer activity compared to methoxy analogs. Quantitative Structure-Activity Relationship (QSAR) models can predict bioactivity by correlating logP values, polar surface area, and IC₅₀ data from enzyme assays .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize assays using identical protocols (e.g., MTT assays at 48-hour incubation). Compare results with structurally similar compounds ( lists analogs like 6-fluoro-N-((1s,4s)-... with antiviral activity). Use dose-response curves and statistical validation (p < 0.05) to confirm reproducibility .

Q. How can molecular docking and dynamics simulations elucidate target binding mechanisms?

  • Methodological Answer: Dock the compound into crystallized protein structures (e.g., PARP-1 or COX-2) using software like AutoDock Vina. Assess binding affinity (ΔG values) and hydrogen-bonding interactions with catalytic residues (e.g., uses this for thienopyrimidine analogs). Molecular dynamics (MD) simulations (50–100 ns) evaluate stability of ligand-protein complexes under physiological conditions .

Q. What strategies optimize stability under physiological conditions (pH, temperature)?

  • Methodological Answer: Conduct accelerated stability studies:

  • pH Stability: Incubate in buffers (pH 1–10) and monitor degradation via HPLC. notes sensitivity to extreme pH (e.g., >50% degradation at pH 12).
  • Thermal Stability: Store at 4°C, 25°C, and 40°C; analyze decomposition products via LC-MS. Lyophilization improves long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.